BenchChemオンラインストアへようこそ!

BMS-986339

FXR agonism Tissue selectivity Gene expression

Procure BMS-986339 (Cpd 32) for definitive FXR research. Distinct from OCA or BMS-986318, its unique context-dependent activation and differential ileal/liver Fgf15 induction make it the benchmark for studying organ-specific bile acid homeostasis and fibrosis. Validate next-gen agonist programs with this well-characterized, orally bioavailable tool (F=69%, t1/2 16h).

Molecular Formula C35H41F4N3O4
Molecular Weight 643.7 g/mol
Cat. No. B11929565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986339
Molecular FormulaC35H41F4N3O4
Molecular Weight643.7 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C2=CC(=CC=C2)N(CC34CCC(CC3)(CC4)C5=NOC(=N5)C(C)(C)F)C(=O)C6CC(C6)(C(F)(F)F)O)O
InChIInChI=1S/C35H41F4N3O4/c1-30(2,36)29-40-28(41-46-29)33-15-12-32(13-16-33,14-17-33)21-42(27(43)24-19-34(45,20-24)35(37,38)39)26-7-5-6-23(18-26)22-8-10-25(11-9-22)31(3,4)44/h5-11,18,24,44-45H,12-17,19-21H2,1-4H3
InChIKeyAEMZJBZKICOPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-986339: A Pharmacologically Differentiated Nonbile Acid FXR Agonist for NASH and Cholestatic Liver Disease Research


BMS-986339 (compound 32) is a synthetic, orally active, nonbile acid farnesoid X receptor (FXR) agonist developed by Bristol Myers Squibb for the potential treatment of nonalcoholic steatohepatitis (NASH), primary biliary cirrhosis (PBC), and primary sclerosing cholangitis (PSC) [1]. It was discovered as a pharmacologically distinct follow-up to the earlier agonist BMS-986318, designed to offer a differentiated profile of FXR activation [2].

Why Interchanging BMS-986339 with Other FXR Agonists (e.g., Obeticholic Acid, Cilofexor, Tropifexor) is Scientifically Invalid


FXR agonists represent a structurally and pharmacologically diverse class. Clinically investigated compounds like the bile acid-derived obeticholic acid (OCA) or other nonsteroidal agonists (e.g., cilofexor, tropifexor) exhibit markedly different potency, tissue-specific gene expression profiles, and adverse effect signatures. For instance, while some agents have shown limited approvability due to on-target adverse effects like pruritus and plasma lipid elevations, the specific pharmacological profile of BMS-986339—including its unique context-dependent and tissue-selective activation pattern—has been demonstrated to be distinct from its own predecessor, BMS-986318, let alone unrelated chemotypes [1]. Direct substitution in preclinical models would therefore confound the interpretation of efficacy and toxicity, as no two agonists are functionally equivalent.

Quantitative Evidence of Differentiation: BMS-986339 vs. BMS-986318 and Other FXR Agonists


Direct Head-to-Head Comparison: Distinct In Vivo Tissue-Selective Fgf15 Induction vs. BMS-986318

In a direct preclinical comparison, BMS-986339 demonstrated a pharmacologically distinct, context-dependent profile relative to the predecessor compound BMS-986318. This was most clearly observed in the differential induction of the FXR target gene Fgf15 in the liver and ileum, a phenomenon reported for the first time for any FXR agonist [1]. While BMS-986318 strongly induced Fgf15 in both tissues, BMS-986339 showed a reduced activation of certain hepatic genes while maintaining antifibrotic efficacy [1].

FXR agonism Tissue selectivity Gene expression Fgf15

Cross-Study Potency Comparison: FXR Agonist EC50 Values in hFXR-Gal4 Reporter Assays

In a human FXR-Gal4 luciferase reporter gene assay, BMS-986339 exhibits an EC50 of 34 nM [1]. This level of potency positions it favorably among clinically evaluated nonsteroidal FXR agonists, showing improved activity over both its predecessor BMS-986318 (EC50 = 53 nM) and the first-generation steroidal agonist obeticholic acid (EC50 = 99 nM) [REFS-2, REFS-3].

FXR agonism Potency EC50 Reporter assay

Comparative Pharmacokinetic Profile: Prolonged Half-Life and High Oral Bioavailability in Mice

BMS-986339 demonstrates a favorable preclinical pharmacokinetic profile, characterized by a long elimination half-life (t1/2) of 16 hours and high oral bioavailability (Fp.o.) of 69% in male C57BL6 mice following a 5 mg/kg oral dose [1]. These properties support its use in once-daily dosing regimens in preclinical disease models.

Pharmacokinetics Oral bioavailability Half-life Preclinical

In Vivo Antifibrotic Efficacy: Reduction of Hydroxyproline and Collagen in BDL Mouse Model

In a mouse bile duct ligation (BDL) model of liver fibrosis, BMS-986339 demonstrated robust antifibrotic efficacy. Oral administration at 10 mg/kg once daily for 9 days resulted in a significant reduction in the ratio of hydroxyproline to total protein content, as well as a decrease in collagen levels [1].

Antifibrotic Liver fibrosis Bile duct ligation Hydroxyproline

High-Value Application Scenarios for BMS-986339 in Liver Disease Research


Investigating Tissue-Specific FXR Biology and Organ Crosstalk

BMS-986339 is uniquely suited for studies dissecting the differential roles of FXR in the liver versus the ileum. Its distinct, context-dependent activation profile, as demonstrated by the differential induction of Fgf15 [1], allows researchers to probe organ-specific contributions to bile acid homeostasis and metabolic regulation without the confounding effects of a globally activating agonist like BMS-986318.

Evaluating Antifibrotic Mechanisms in Cholestatic and Metabolic Liver Disease Models

BMS-986339 can be used as a high-quality tool compound in chronic preclinical models of liver fibrosis, such as the bile duct ligation (BDL) model. Its demonstrated efficacy in reducing hydroxyproline and collagen levels [1], combined with its favorable oral pharmacokinetic profile (Fp.o. 69%, t1/2 16h in mice) [1], makes it a practical choice for long-term dosing studies exploring the antifibrotic potential of next-generation, nonsteroidal FXR agonists.

Benchmarking and Differentiating Next-Generation FXR Agonists

In drug discovery and medicinal chemistry programs, BMS-986339 serves as a critical benchmark. Its well-characterized in vitro potency (hFXR-Gal4 EC50 = 34 nM) [1] and unique in vivo pharmacodynamic signature (differential Fgf15 induction) [1] provide clear quantitative and qualitative criteria for comparing and validating new chemical entities, enabling the rational design of FXR agonists with improved selectivity and safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986339

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.